propyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}acetate
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Overview
Description
Propyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}acetate is a complex organic compound that belongs to the class of chromen derivatives. Chromen derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a unique structure with two chromen units linked through an acetate group, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}acetate typically involves multi-step organic reactions. One common method involves the condensation of 2-oxo-2H-chromen-3-carbaldehyde with propyl acetate in the presence of a base catalyst. The reaction conditions often include:
Temperature: 60-80°C
Solvent: Ethanol or methanol
Catalyst: Sodium hydroxide or potassium carbonate
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Propyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the acetate group, leading to the formation of different esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Alkyl halides in the presence of a base like sodium hydride at 50-60°C.
Major Products
Oxidation: Carboxylic acids
Reduction: Hydroxy derivatives
Substitution: Various esters depending on the nucleophile used
Scientific Research Applications
Propyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}acetate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its role in inhibiting certain enzymes and pathways related to diseases.
Industry: Utilized in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of propyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets. The compound can bind to enzymes and inhibit their activity, thereby affecting biological pathways. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to reduced inflammation. The chromen units in the compound can also interact with free radicals, providing antioxidant effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Oxo-4-propyl-2H-chromen-7-yl acetate
- 7-Methyl-2-oxo-4-propyl-2H-chromen-5-yl acetate
- 3,4,7-Trimethyl-5-(3-oxobutan-2-yl)oxy-2H-chromen-2-one
Uniqueness
Propyl 2-{[2-oxo-4-(2-oxo-2H-chromen-3-yl)-2H-chromen-7-yl]oxy}acetate is unique due to its dual chromen structure linked through an acetate group This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds
Properties
Molecular Formula |
C23H18O7 |
---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
propyl 2-[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl]oxyacetate |
InChI |
InChI=1S/C23H18O7/c1-2-9-27-22(25)13-28-15-7-8-16-17(12-21(24)29-20(16)11-15)18-10-14-5-3-4-6-19(14)30-23(18)26/h3-8,10-12H,2,9,13H2,1H3 |
InChI Key |
BGDGLHQKUVNTFR-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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